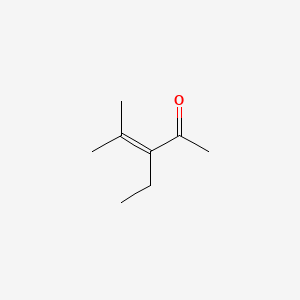
1,1,2-Trifluoro-1,2,2-trimethyldisilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,2-Trifluoro-1,2,2-trimethyldisilane is an organosilicon compound with the molecular formula C3H9F3Si2 It is characterized by the presence of three fluorine atoms and two silicon atoms, making it a unique member of the disilane family
准备方法
The synthesis of 1,1,2-Trifluoro-1,2,2-trimethyldisilane typically involves the reaction of trimethylsilyl fluoride with a suitable fluorinating agent under controlled conditions. One common method includes the use of copper(I) bromide as a catalyst in the silylation of 1,1,2-trifluoroethenylzinc reagent with trimethylsilyl chloride . This reaction is scalable and can be adapted to other trialkyl halosilanes.
Industrial production methods often involve the use of photochlorination techniques, where the compound is synthesized from precursors like HCFC-133a (CF3CH2Cl) through a series of chlorination and fluorination steps .
化学反应分析
1,1,2-Trifluoro-1,2,2-trimethyldisilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon dioxide and other fluorinated by-products.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen fluoride, chlorine gas, and various organometallic reagents. Major products formed from these reactions depend on the specific conditions and reagents used but often include fluorinated silanes and silicon-based materials .
科学研究应用
1,1,2-Trifluoro-1,2,2-trimethyldisilane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of fluorinated organic molecules and polymers.
Biology: The compound’s unique properties make it useful in the development of bioactive molecules and pharmaceuticals.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a precursor for imaging agents.
作用机制
The mechanism by which 1,1,2-Trifluoro-1,2,2-trimethyldisilane exerts its effects involves the interaction of its silicon-fluorine bonds with various molecular targets. These interactions can lead to the formation of reactive intermediates that participate in further chemical transformations. The compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine atoms, which stabilize the silicon centers and facilitate various reactions .
相似化合物的比较
1,1,2-Trifluoro-1,2,2-trimethyldisilane can be compared with other halogen-substituted disilanes, such as:
- 1,1,1-Trimethyldisilane (H3SiSiMe3)
- 1,1,1-Trichloro-2,2,2-trimethyldisilane (Cl3SiSiMe3)
- 1,1,1-Tribromo-2,2,2-trimethyldisilane (Br3SiSiMe3)
These compounds share similar structural features but differ in their reactivity and applications due to the nature of the halogen substituents. The presence of fluorine atoms in this compound imparts unique electronic properties, making it more reactive and suitable for specific applications compared to its chloro- and bromo-substituted counterparts .
属性
CAS 编号 |
15063-60-2 |
|---|---|
分子式 |
C3H9F3Si2 |
分子量 |
158.27 g/mol |
IUPAC 名称 |
difluoro-[fluoro(dimethyl)silyl]-methylsilane |
InChI |
InChI=1S/C3H9F3Si2/c1-7(2,4)8(3,5)6/h1-3H3 |
InChI 键 |
WHXBXZAOQKALJY-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(F)[Si](C)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


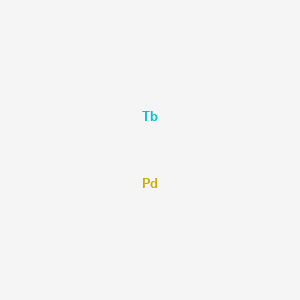
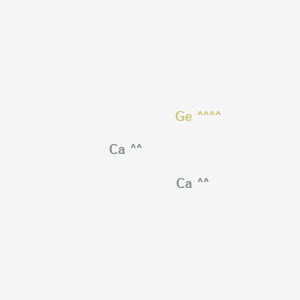
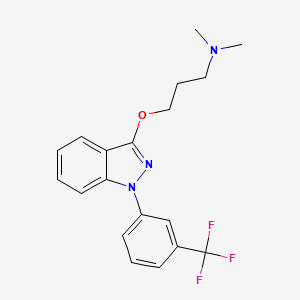
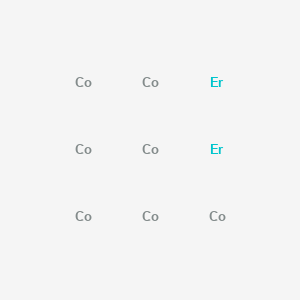
![1-Methoxy-N-[methoxy(dimethyl)silyl]-1,1-dimethyl-N-(trimethylsilyl)silanamine](/img/structure/B14713964.png)
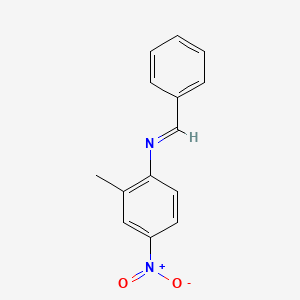

![7,7-Dimethylbicyclo[2.2.1]heptan-1-ol](/img/structure/B14713975.png)
![3-[(E)-(1,3-Thiazol-2-yl)diazenyl]pyridine-2,6-diamine](/img/structure/B14713977.png)
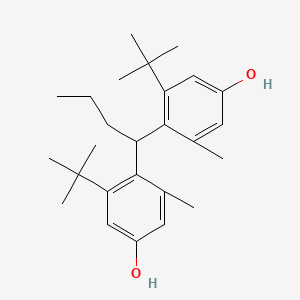
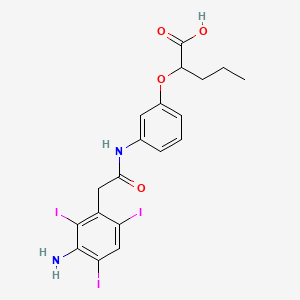
![N-[2-chloro-4-(2,4-dinitrobenzoyl)imino-1-cyclohexa-2,5-dienylidene]-2,4-dinitro-benzamide](/img/structure/B14713993.png)
